4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride
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Overview
Description
4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and fluoroethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C6H10ClFN4O |
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Molecular Weight |
208.62 g/mol |
IUPAC Name |
4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9FN4O.ClH/c7-1-2-11-3-4(8)5(10-11)6(9)12;/h3H,1-2,8H2,(H2,9,12);1H |
InChI Key |
PXLLXUGPHCSFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)N)N.Cl |
Origin of Product |
United States |
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